molecular formula C18H21NO3 B268615 N-[3-(2-phenoxyethoxy)phenyl]butanamide

N-[3-(2-phenoxyethoxy)phenyl]butanamide

Cat. No.: B268615
M. Wt: 299.4 g/mol
InChI Key: GFDPELPQCKLCNE-UHFFFAOYSA-N
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Description

N-[3-(2-phenoxyethoxy)phenyl]butanamide is a synthetic organic compound with the molecular formula C18H21NO3 and a molecular weight of 299.364 g/mol . This molecule features a butanamide chain linked to a phenyl ring, which is further connected via a flexible phenoxyethoxy spacer to a second phenyl ring, resulting in a multi-ring system with defined physicochemical properties, including a calculated logP of 3.96 . As a chemical building block, this compound is of significant interest in medicinal chemistry and chemical biology research. Its structure, characterized by an amide functionality and an aromatic ether linkage, makes it a potential intermediate or precursor in the solid-phase synthesis of more complex peptide-like molecules or peptidomimetics . The development of synthetic peptides is a critical field for producing biologically active molecules, ranging from hormones to therapeutic agents . Furthermore, the presence of the amide group and ether linkages suggests potential utility in the design and synthesis of compound libraries for high-throughput screening against various biological targets. Researchers may also investigate its physicochemical properties to explore its potential as a core structure in materials science or as a model compound in analytical chemistry method development. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-[3-(2-phenoxyethoxy)phenyl]butanamide

InChI

InChI=1S/C18H21NO3/c1-2-7-18(20)19-15-8-6-11-17(14-15)22-13-12-21-16-9-4-3-5-10-16/h3-6,8-11,14H,2,7,12-13H2,1H3,(H,19,20)

InChI Key

GFDPELPQCKLCNE-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=CC=C1)OCCOC2=CC=CC=C2

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)OCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Predicted LogP Applications/Notes
N-[3-(2-Phenoxyethoxy)phenyl]butanamide Likely C19H23NO3 ~313.4* 3-(2-Phenoxyethoxy)phenyl, butanamide ~3.5† Hypothesized anti-inflammatory/APIs
3-Methyl-N-(2-phenoxyethyl)butanamide C13H19NO2 221.30 Phenoxyethyl, 3-methylbutanamide ~2.8‡ Not specified
2-Phenoxy-N-[3-(propionylamino)phenyl]butanamide C19H22N2O3 326.39 3-Propionylaminophenyl, 2-phenoxy 3.02 Research/forensic applications
Acebutolol Impurity I C17H26N2O4 322.40 Acetyl, ethylamino-hydroxypropoxy ~3.0 Cardiovascular API impurity

*Estimated based on structural similarity to .
†Predicted higher lipophilicity due to extended ethoxy chain.
‡Calculated from .

Key Observations:

  • Chain Length and Polarity: The target compound’s 2-phenoxyethoxy group introduces a longer ethoxy chain compared to simpler phenoxyethyl () or propionylamino () substituents.
  • Functional Groups: Unlike Acebutolol Impurity I (), which contains an acetyl and amino-hydroxypropoxy group for β-blocker activity, the target lacks polar amino or hydroxyl groups, suggesting divergent pharmacological targets.

Anti-Inflammatory Potential

Compound 2 from (IC50 = 17.00 μM for NO inhibition) demonstrates that phenylacrylamide derivatives with methoxy and hydroxyl substitutions exhibit anti-inflammatory activity. While the target compound lacks these specific groups, its amide backbone and aromatic ethers may confer moderate bioactivity through analogous mechanisms, such as modulation of inflammatory mediators .

Pharmaceutical Relevance

  • Acebutolol Impurities (): Structural analogs like N-[3-acetyl-4-(3-(ethylamino)-2-hydroxypropoxy)phenyl]butanamide are linked to cardiovascular drugs, highlighting the role of phenylbutanamide derivatives in β-blocker synthesis. The target compound’s lack of amino-alcohol substituents likely precludes β-adrenergic receptor binding.
  • Forensic Applications: 3-Oxo-2-phenylbutanamide () is used as an amphetamine synthesis precursor. The target’s stable ether linkages and lack of reactive ketones suggest it is less likely to serve as a precursor but may have niche forensic or analytical uses .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing N-[3-(2-phenoxyethoxy)phenyl]butanamide, and how can researchers interpret key spectral data?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the phenyl, phenoxyethoxy, and butanamide moieties. For example, the aromatic protons in the phenyl ring (6.5–7.5 ppm) and the methylene groups in the phenoxyethoxy chain (3.5–4.5 ppm) should be distinct .
  • Infrared Spectroscopy (IR) : Identify characteristic peaks such as the amide C=O stretch (~1650–1680 cm1^{-1}) and ether C-O-C vibrations (~1100–1250 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns to validate the structure .

Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?

  • Methodological Answer :

  • Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective due to the compound’s amide and ether functionalities .
  • Aqueous solubility : Limited solubility in water; use co-solvents like ethanol or methanol (10–20% v/v) for biological assays .
  • Temperature : Gentle heating (40–50°C) may enhance dissolution without decomposition .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing by-product formation?

  • Methodological Answer :

  • Stepwise synthesis :

Substitution reaction : React 3-aminophenol with 2-phenoxyethyl bromide under basic conditions (e.g., K2_2CO3_3/DMF, 80°C) to form the phenoxyethoxy intermediate .

Amidation : Condense the intermediate with butanoyl chloride using a coupling agent (e.g., HATU or DCC) in dichloromethane (0–5°C) to minimize side reactions .

  • Yield optimization :
  • Use catalytic DMAP (4-dimethylaminopyridine) to accelerate amidation .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • By-product mitigation : Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Compare calculated 1^1H NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to identify discrepancies in conformational isomers .
  • X-ray crystallography : Resolve ambiguities in molecular geometry by growing single crystals (e.g., using slow evaporation in ethyl acetate) and analyzing diffraction data (e.g., 1.5 Å resolution) .
  • Dynamic NMR : Investigate rotational barriers in the phenoxyethoxy chain if splitting or broadening of peaks is observed .

Q. How does this compound interact with biological targets like BRD4 bromodomains, and what assays are used to study these interactions?

  • Methodological Answer :

  • Binding assays :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) using immobilized BRD4 bromodomains .
  • Fluorescence Polarization (FP) : Compete with fluorescent probes (e.g., BET bromodomain inhibitors) to quantify IC50_{50} values .
  • Cellular assays :
  • Luciferase reporter assays : Assess transcriptional inhibition of BRD4-dependent genes (e.g., MYC) in cancer cell lines .
  • Co-crystallization : Determine the binding mode by solving the protein-ligand structure via X-ray diffraction (e.g., PDB ID provided in ).

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